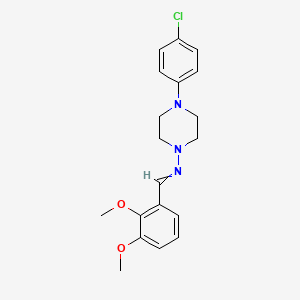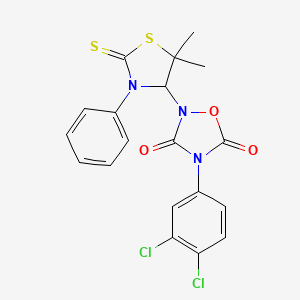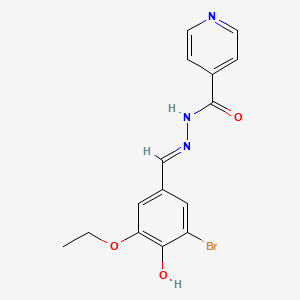
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用机制
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which is associated with the anxiolytic and antidepressant effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, as well as dopamine and norepinephrine, in the brain. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have antioxidant effects, and to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and neuroplasticity.
实验室实验的优点和局限性
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and is readily available for use in experiments. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have a relatively low toxicity, which makes it a safer alternative to other psychoactive drugs. However, one limitation is that 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for the study of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. One area of research is the development of new drugs that are based on the structure of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and that have improved therapeutic properties. Another area of research is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, particularly with regard to its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and to identify the specific receptors and pathways that are involved.
合成方法
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is synthesized through the reaction of 4-chlorophenylpiperazine with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in scientific research. It has been found to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders and depression. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-24-18-5-3-4-15(19(18)25-2)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLCTCMHRQYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)